molecular formula C27H26NO3P B5078130 N-bis(3-methylphenoxy)phosphoryl-1,1-diphenylmethanamine

N-bis(3-methylphenoxy)phosphoryl-1,1-diphenylmethanamine

Cat. No.: B5078130
M. Wt: 443.5 g/mol
InChI Key: PFGFOXFKCYYUGX-UHFFFAOYSA-N
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Description

N-bis(3-methylphenoxy)phosphoryl-1,1-diphenylmethanamine is a complex organic compound that features a phosphoryl group bonded to a diphenylmethanamine moiety and two 3-methylphenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-bis(3-methylphenoxy)phosphoryl-1,1-diphenylmethanamine typically involves the reaction of diphenylmethanamine with phosphoryl chloride and 3-methylphenol under controlled conditions. The reaction is carried out in the presence of a base such as potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reaction vessels and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-bis(3-methylphenoxy)phosphoryl-1,1-diphenylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphoryl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of phosphoryl oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted phosphoryl compounds.

Scientific Research Applications

N-bis(3-methylphenoxy)phosphoryl-1,1-diphenylmethanamine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-bis(3-methylphenoxy)phosphoryl-1,1-diphenylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphoryl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The compound’s structure allows it to interact with multiple pathways, making it a versatile tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • N-bis(2-methylphenoxy)phosphoryl-1,1-diphenylmethanamine
  • N-bis(4-methylphenoxy)phosphoryl-1,1-diphenylmethanamine
  • N-bis(3-methylphenoxy)phosphoryl-3,4-dimethoxyaniline

Uniqueness

N-bis(3-methylphenoxy)phosphoryl-1,1-diphenylmethanamine is unique due to the presence of the 3-methylphenoxy groups, which confer specific steric and electronic properties. These properties influence the compound’s reactivity and interactions with other molecules, making it distinct from its analogs.

Properties

IUPAC Name

N-bis(3-methylphenoxy)phosphoryl-1,1-diphenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26NO3P/c1-21-11-9-17-25(19-21)30-32(29,31-26-18-10-12-22(2)20-26)28-27(23-13-5-3-6-14-23)24-15-7-4-8-16-24/h3-20,27H,1-2H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFGFOXFKCYYUGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OP(=O)(NC(C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26NO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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